Cas no 2172455-51-3 ({6-methoxyimidazo2,1-b1,3thiazol-5-yl}methanesulfonyl fluoride)

6-メトキシイミダゾ[2,1-b][1,3]チアゾール-5-イル]メタンスルホニルフルオリドは、選択的なスルホニルフルオリド基を有する反応性化合物です。この化合物は、プロテオーム研究やケミカルバイオロジー分野において、特異的なタンパク質修飾や活性部位標的化に有用です。メトキシ基の導入により、反応性と安定性のバランスが最適化されており、生体分子との選択的結合が可能です。特に、酵素阻害剤開発や共有結合型薬剤設計における中間体としての応用が期待されます。高い反応特異性と適度な水溶性を兼ね備えている点が特徴です。

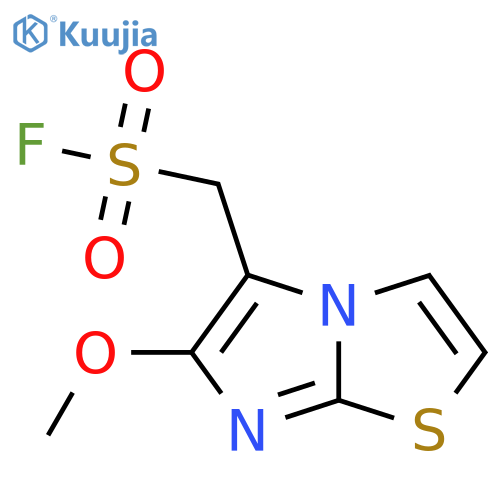

2172455-51-3 structure

商品名:{6-methoxyimidazo2,1-b1,3thiazol-5-yl}methanesulfonyl fluoride

{6-methoxyimidazo2,1-b1,3thiazol-5-yl}methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- {6-methoxyimidazo2,1-b1,3thiazol-5-yl}methanesulfonyl fluoride

- EN300-1451366

- {6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride

- 2172455-51-3

-

- インチ: 1S/C7H7FN2O3S2/c1-13-6-5(4-15(8,11)12)10-2-3-14-7(10)9-6/h2-3H,4H2,1H3

- InChIKey: JALRHXLERFSPJK-UHFFFAOYSA-N

- ほほえんだ: S(CC1=C(N=C2N1C=CS2)OC)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 249.98821260g/mol

- どういたいしつりょう: 249.98821260g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 97.3Ų

{6-methoxyimidazo2,1-b1,3thiazol-5-yl}methanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1451366-0.05g |

{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |

2172455-51-3 | 0.05g |

$1091.0 | 2023-06-06 | ||

| Enamine | EN300-1451366-250mg |

{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |

2172455-51-3 | 250mg |

$1038.0 | 2023-09-29 | ||

| Enamine | EN300-1451366-1000mg |

{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |

2172455-51-3 | 1000mg |

$1129.0 | 2023-09-29 | ||

| Enamine | EN300-1451366-2500mg |

{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |

2172455-51-3 | 2500mg |

$2211.0 | 2023-09-29 | ||

| Enamine | EN300-1451366-0.1g |

{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |

2172455-51-3 | 0.1g |

$1144.0 | 2023-06-06 | ||

| Enamine | EN300-1451366-5.0g |

{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |

2172455-51-3 | 5g |

$3770.0 | 2023-06-06 | ||

| Enamine | EN300-1451366-500mg |

{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |

2172455-51-3 | 500mg |

$1084.0 | 2023-09-29 | ||

| Enamine | EN300-1451366-5000mg |

{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |

2172455-51-3 | 5000mg |

$3273.0 | 2023-09-29 | ||

| Enamine | EN300-1451366-10.0g |

{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |

2172455-51-3 | 10g |

$5590.0 | 2023-06-06 | ||

| Enamine | EN300-1451366-0.5g |

{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |

2172455-51-3 | 0.5g |

$1247.0 | 2023-06-06 |

{6-methoxyimidazo2,1-b1,3thiazol-5-yl}methanesulfonyl fluoride 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

2172455-51-3 ({6-methoxyimidazo2,1-b1,3thiazol-5-yl}methanesulfonyl fluoride) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬